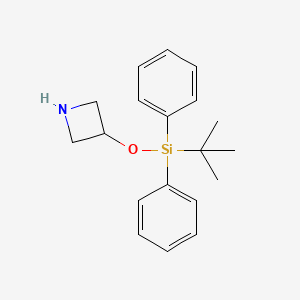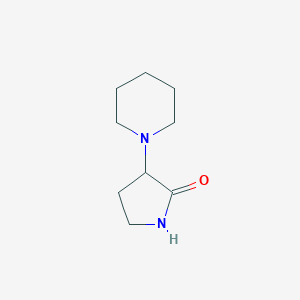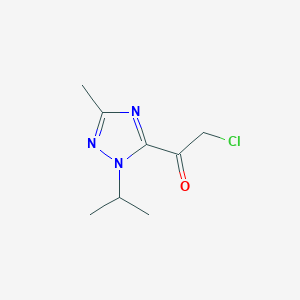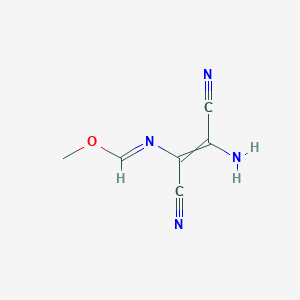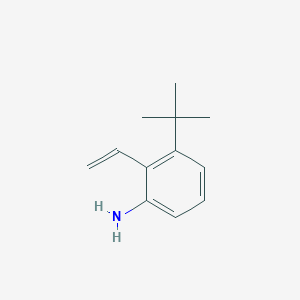
3-Tert-butyl-2-ethenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2-ethenylaniline is an organic compound characterized by the presence of a tert-butyl group, an ethenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-ethenylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ethenyl group can be introduced via a Heck reaction, where the tert-butylated aniline is reacted with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-ethenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-Tert-butyl-2-ethenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-ethenylaniline involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The ethenyl group can participate in π-π interactions, influencing the compound’s overall activity. The aniline moiety allows for hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butylamine: Contains a tert-butyl group but lacks the ethenyl and aniline moieties.
Aniline: Lacks the tert-butyl and ethenyl groups.
Vinylaniline: Contains an ethenyl group but lacks the tert-butyl group.
Uniqueness
3-Tert-butyl-2-ethenylaniline is unique due to the combination of its tert-butyl, ethenyl, and aniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-tert-butyl-2-ethenylaniline |
InChI |
InChI=1S/C12H17N/c1-5-9-10(12(2,3)4)7-6-8-11(9)13/h5-8H,1,13H2,2-4H3 |
InChI Key |
KHCMNHPYYWAZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[p-(p-Aminophenoxy)phenyl]acetic Acid](/img/structure/B8381896.png)
![6-Bromo-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B8381903.png)
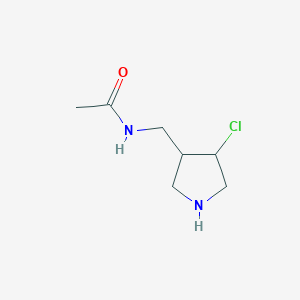
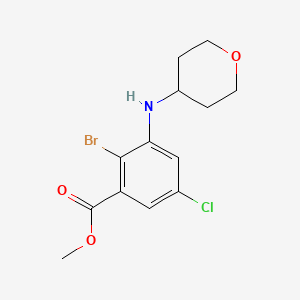
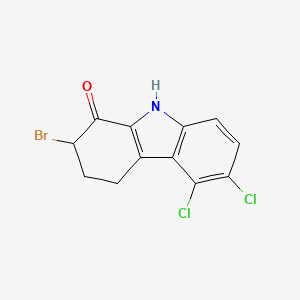
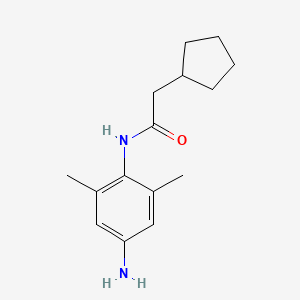
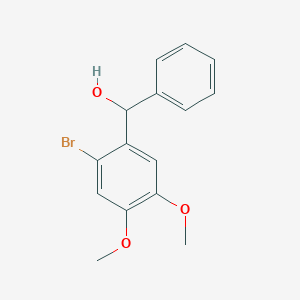
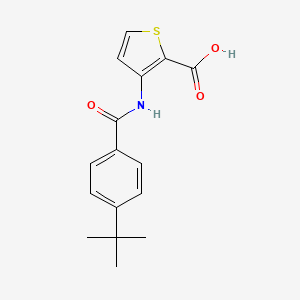
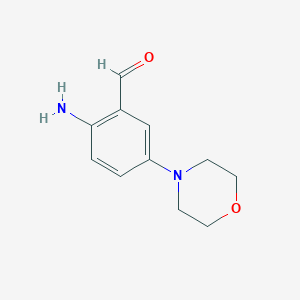
![Methyl 4-{[(4-chlorobenzyl)amino]methyl}benzoate](/img/structure/B8381953.png)
